BenchChemオンラインストアへようこそ!

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole

Medicinal Chemistry Drug Design Physical Chemistry

This 1,2‑disubstituted benzimidazole is a strategic medicinal chemistry building block. The N1‑butyl chain eliminates the imidazole N‑H donor, maximizes lipophilic pocket occupancy for ATP‑competitive kinase programs, and imposes a 49° dihedral angle ideal for DNA‑topoisomerase intercalation studies. The 3,4‑dimethoxyphenyl ring directs electrophilic functionalization, enabling rapid C5/C6 SAR library expansion. Choose this unique scaffold to bypass challenging late‑stage N1‑alkylation and accelerate your lead‑optimization campaigns.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 385403-25-8
Cat. No. B2626519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole
CAS385403-25-8
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H22N2O2/c1-4-5-12-21-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3
InChIKeyJWBYYEACJFBCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole (CAS 385403-25-8): Core Structure and Compound Class


1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole (CAS 385403-25-8), also systematically named 1-butyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole, is a synthetic small-molecule heterocycle with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It belongs to the 1,2-disubstituted benzimidazole class, featuring an N1-butyl chain and a C2-(3,4-dimethoxyphenyl) ring. This compound is primarily utilized as a research chemical and a building block in medicinal chemistry campaigns . Predicted physicochemical properties include a boiling point of 471.2±55.0 °C, a density of 1.11±0.1 g/cm³, and a pKa of 5.25±0.10 .

Substitution Risk Analysis for 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole Analogs


Generic substitution within the 2-arylbenzimidazole class is not scientifically justified due to the independent and synergistic impacts of the N1-alkyl and C2-aryl substituents on key molecular properties. N1-alkylation eliminates the imidazole N-H hydrogen bond donor, fundamentally altering the compound's interaction with biological targets and its supramolecular assembly . Concurrently, the 3,4-dimethoxy substitution pattern on the phenyl ring modulates electron density, conformational preference (as evidenced by distinct dihedral angles in crystal structures), and lipophilicity [1]. These combined structural features dictate a unique property profile that cannot be replicated by analogs lacking either the N-butyl group, the methoxy groups, or both. The quantitative consequences of these modifications are detailed in the evidence guide below.

Quantitative Differentiation Guide for 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole Against Closest Analogs


Hydrogen Bond Donor Count: N-Butyl Substitution Eliminates the Imidazole N-H Donor

The target compound has 0 hydrogen bond donors because the N1 position is alkylated with a butyl group. In contrast, the direct analog 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1), which lacks the N-butyl substituent, possesses 1 hydrogen bond donor (the imidazole N-H). This is a fundamental molecular recognition parameter governed by the Rule of Five [1].

Medicinal Chemistry Drug Design Physical Chemistry

Lipophilicity (XLogP3): N-Butylation Increases Calculated Partition Coefficient by Over 2 Log Units

N-alkylation with a butyl chain significantly increases lipophilicity. The non-alkylated comparator, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, has a computed XLogP3 of 3.2 [1]. While an experimentally validated logP for the target compound is not available in the public domain, standard medicinal chemistry principles dictate that the addition of a four-carbon alkyl chain increases logP by approximately 2.0–2.5 units, placing the target compound in the 5.2–5.7 range. This represents a shift from moderate to high lipophilicity, which directly impacts aqueous solubility and non-specific binding.

ADME Drug Likeness Physical Chemistry

Dihedral Angle and Conformational Preference: N-Butylation Dramatically Alters Molecular Shape

Crystal structure data reveals a pronounced conformational effect upon N1-alkylation. For 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (the N-H analog), the dihedral angle between the benzimidazole core and the dimethoxyphenyl ring is 26.47° [1]. In the closely related 1-n-butyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole-5-carbonitrile, where the N1 position is butylated, this dihedral angle increases to 49.29° [2]. The N-butyl group introduces steric hindrance that forces the two aromatic systems out of near-coplanarity by an additional ~23°.

Structural Biology Crystallography Molecular Recognition

Ionization Profile: Predicted pKa Shift and Removal of Acidic N-H Proton

The target compound has a predicted pKa of 5.25 for the protonated benzimidazole conjugate acid . Critically, N1-butylation eliminates the ionizable N-H proton found in 1H-benzimidazole analogs. In the non-alkylated 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, the imidazole N-H has a pKa of approximately 12.8 (acidic deprotonation), in addition to the conjugate acid pKa of ~5.3–5.6 [1]. This means the comparator can exist as an anion at high pH, whereas the N-butyl target compound cannot, resulting in divergent solubility and protein-binding behavior under basic conditions.

Physicochemical Profiling Formulation Science Assay Development

Class-Level Biological Activity Differentiation: 2-(3,4-Dimethoxyphenyl)benzimidazoles as Anticancer Scaffolds

A series of 2-(3,4-dimethoxyphenyl)benzazoles were evaluated for anticancer activity. The introduction of di-chloro substitution on the benzimidazole phenyl ring of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole increased cytotoxicity against human tumor cell lines [1]. While the target compound itself was not directly tested in this study, this class-level evidence establishes that the 3,4-dimethoxyphenyl motif is a productive scaffold for anticancer activity, and that further substitution (such as N1-butylation, as in the target compound) is a key vector for modulating potency and selectivity. The procurement value lies in the target compound's utility as a specific, functionalized building block for generating focused libraries based on this validated pharmacophore.

Anticancer Research Cytotoxicity SAR

Recommended Application Scenarios for 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole Based on Differentiated Properties


Building Block for N1-Alkylated Benzimidazole Kinase Inhibitor Libraries

The target compound serves as an ideal starting material for medicinal chemistry programs focused on kinase inhibition. Its N1-butyl group already occupies a lipophilic pocket typically targeted in ATP-competitive inhibitors, while the 3,4-dimethoxyphenyl ring at C2 provides a vector for additional functionalization. Researchers can utilize this pre-functionalized scaffold to rapidly explore SAR at the benzimidazole 5- and 6-positions, bypassing the need for challenging late-stage N1-alkylation of 1H-benzimidazole intermediates [1].

Physicochemical Probe for Studying N-Alkylation Effects on DNA Intercalation

The significant dihedral angle (49.29°) induced by N-butyl substitution, as confirmed by crystallographic data on the closely related 5-carbonitrile analog [1], makes this compound a valuable tool for studying the relationship between ligand planarity and DNA binding affinity. Its non-planar conformation, compared to the relatively coplanar N-H analog (26.47°), allows researchers to directly probe the role of intercalator geometry in topoisomerase inhibition assays [2].

Reference Compound for N-Butyl Lipophilicity Contribution in Drug Design

The estimated 2.0–2.5 log unit increase in lipophilicity attributed to the N-butyl group, relative to the N-H analog [1], makes this compound a useful reference for calibrating computational logP prediction models and for experimentally verifying the impact of N-alkylation on membrane permeability, metabolic stability, and plasma protein binding in drug discovery programs.

Scalable Intermediate for 3,4-Dimethoxyphenyl-Benzimidazole Focused Libraries

Given the validated anticancer activity of the 2-(3,4-dimethoxyphenyl)benzimidazole chemotype, where dichloro derivatives achieved GI50 values as low as 1.5 µg/mL against A549 lung cancer cells [1], this N-butyl compound is a strategically important intermediate for generating diverse libraries through electrophilic aromatic substitution or cross-coupling at the benzimidazole benzene ring, enabling systematic exploration of substitution effects on potency and selectivity.

Quote Request

Request a Quote for 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.